molecular formula C7H12F3NO2S B13514489 [1-(Trifluoromethyl)cyclopentyl]methanesulfonamide

[1-(Trifluoromethyl)cyclopentyl]methanesulfonamide

Cat. No.: B13514489
M. Wt: 231.24 g/mol
InChI Key: WJBSFCBTVXLQHQ-UHFFFAOYSA-N
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Description

[1-(Trifluoromethyl)cyclopentyl]methanesulfonamide is a chemical compound with the molecular formula C7H12F3NO2S and a molecular weight of 231.2359 g/mol . This compound contains a trifluoromethyl group attached to a cyclopentyl ring, which is further connected to a methanesulfonamide group. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Trifluoromethyl)cyclopentyl]methanesulfonamide typically involves the introduction of the trifluoromethyl group into a cyclopentyl ring followed by the attachment of the methanesulfonamide group. One common method involves the reaction of cyclopentylmagnesium bromide with trifluoromethyl iodide to form 1-(trifluoromethyl)cyclopentane. This intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[1-(Trifluoromethyl)cyclopentyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the methanesulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

[1-(Trifluoromethyl)cyclopentyl]methanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of [1-(Trifluoromethyl)cyclopentyl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.

    Trifluoromethylsulfonamide: Contains a trifluoromethyl group attached to a sulfonamide group.

Uniqueness

[1-(Trifluoromethyl)cyclopentyl]methanesulfonamide is unique due to the presence of both a cyclopentyl ring and a methanesulfonamide group, which imparts distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C7H12F3NO2S

Molecular Weight

231.24 g/mol

IUPAC Name

[1-(trifluoromethyl)cyclopentyl]methanesulfonamide

InChI

InChI=1S/C7H12F3NO2S/c8-7(9,10)6(3-1-2-4-6)5-14(11,12)13/h1-5H2,(H2,11,12,13)

InChI Key

WJBSFCBTVXLQHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CS(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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